molecular formula C16H21BrN2O5 B1320678 Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate CAS No. 337520-16-8

Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate

Cat. No.: B1320678
CAS No.: 337520-16-8
M. Wt: 401.25 g/mol
InChI Key: XHXMEPDDTAZFPG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl ester group and a phenoxy group bearing bromine and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic aromatic substitution, where a phenol derivative reacts with a halogenated piperidine intermediate.

    Bromination and Nitration: The bromine and nitro groups are introduced through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide, while nitration typically involves nitric acid or a nitrating mixture.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron in acidic conditions.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with palladium, iron in acidic conditions.

    Nucleophiles: Amines, thiols, organoboron compounds.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Phenoxy Derivatives: From nucleophilic substitution of the bromine atom.

    Carboxylic Acids: From hydrolysis of the ester group.

Chemistry:

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions, particularly in the formation of carbon-carbon bonds.

Biology and Medicine:

    Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.

    Biological Probes: Used in the development of probes for studying biological systems.

Industry:

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Agrochemicals: Intermediate in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitro groups can participate in various biochemical interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

    Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate: Lacks the bromine substituent.

    Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate: Contains a bromoacetyl group instead of the nitrophenoxy group.

    Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate: Features a thiazole ring instead of the phenoxy group.

Uniqueness: Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry. The presence of both bromine and nitro groups allows for versatile chemical transformations, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O5/c1-16(2,3)24-15(20)18-8-6-12(7-9-18)23-14-5-4-11(19(21)22)10-13(14)17/h4-5,10,12H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXMEPDDTAZFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594950
Record name tert-Butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337520-16-8
Record name tert-Butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-t-butoxycarbonyl-4-hydroxypiperidine (2.7 g), 3-bromo-4-hydroxynitrobenzene (1.9 g) [which was prepared from 3-bromonitrobenzene according to the method described in J. Org. Chem., 63 4199 (1998)] and triphenylphosphine (4.4 g) in dichloromethane (50 ml) was added dropwise diethyl azodicarboxylate (2.7 ml) and the mixture was stirred at room temperature for 11.5 hours. The reaction mixture was concentrated in vacuo. The residue was purified by chromatography on a silica gel column using hexane/ethyl acetate=2/1 as an eluant to give the desired compound (3.1 g, yield 91%) as a yellow oil.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
91%

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